2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol
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Overview
Description
2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol is a complex organic compound that features a piperazine ring, a piperidine ring, and a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine.
Alkyne Addition: The phenylpiperazine is then reacted with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form the but-2-yn-1-yl derivative.
Piperidine Coupling: The but-2-yn-1-yl derivative is coupled with 4-hydroxypiperidine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidine intermediate.
Cyclobutanol Formation: Finally, the piperidine intermediate is reacted with cyclobutanone in the presence of a reducing agent like sodium borohydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of various substituted piperazine or piperidine derivatives.
Scientific Research Applications
2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease and anxiety disorders.
Biological Studies: The compound is used in studies investigating the role of piperazine and piperidine derivatives in modulating neurotransmitter activity.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as acetylcholine and serotonin by binding to their respective receptors. This binding can lead to either inhibition or activation of the receptors, thereby influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-Phenylpiperazin-1-yl)methanethione: Evaluated for its activity against acetylcholinesterase and butyrylcholinesterase.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Used in various chemical and biological studies.
Uniqueness
What sets 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol apart is its unique combination of structural features, including the cyclobutanol moiety and the but-2-yn-1-yl linker. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C23H33N3O2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C23H33N3O2/c27-23-9-8-22(23)26-13-10-21(11-14-26)28-19-5-4-12-24-15-17-25(18-16-24)20-6-2-1-3-7-20/h1-3,6-7,21-23,27H,8-19H2 |
InChI Key |
YAYSKNKCOYMSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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